N-CYCLOHEXYL-N'-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA
Overview
Description
N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA is a complex organic compound that features a cyclohexyl group, a pyrimidinyl group, and a piperazinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the cyclohexylamine can be reacted with an isocyanate derivative to form the urea linkage. The pyrimidinyl group can be introduced through a nucleophilic substitution reaction involving a suitable pyrimidine derivative and a piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrimidinyl or piperazino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds .
Scientific Research Applications
N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N’-(2-(4-MORPHOLINYL)ETHYL)THIOUREA: This compound has a similar structure but contains a thiourea linkage instead of a urea linkage.
N-CYCLOHEXYL-2-PYRROLIDONE: This compound features a cyclohexyl group and a pyrrolidone ring, differing in the heterocyclic component.
Uniqueness
N-CYCLOHEXYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c24-17(21-15-5-2-1-3-6-15)20-9-10-22-11-13-23(14-12-22)16-18-7-4-8-19-16/h4,7-8,15H,1-3,5-6,9-14H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJGZKBIBCSXON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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